Methyl 2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate Methyl 2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15297101
InChI: InChI=1S/C19H14ClN3O4/c1-27-19(26)14-7-2-3-8-15(14)21-18(25)17-16(24)9-10-23(22-17)13-6-4-5-12(20)11-13/h2-11H,1H3,(H,21,25)
SMILES:
Molecular Formula: C19H14ClN3O4
Molecular Weight: 383.8 g/mol

Methyl 2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate

CAS No.:

Cat. No.: VC15297101

Molecular Formula: C19H14ClN3O4

Molecular Weight: 383.8 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate -

Specification

Molecular Formula C19H14ClN3O4
Molecular Weight 383.8 g/mol
IUPAC Name methyl 2-[[1-(3-chlorophenyl)-4-oxopyridazine-3-carbonyl]amino]benzoate
Standard InChI InChI=1S/C19H14ClN3O4/c1-27-19(26)14-7-2-3-8-15(14)21-18(25)17-16(24)9-10-23(22-17)13-6-4-5-12(20)11-13/h2-11H,1H3,(H,21,25)
Standard InChI Key PIZFCQUWHOLAKI-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC=CC=C1NC(=O)C2=NN(C=CC2=O)C3=CC(=CC=C3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₂₀H₁₄ClN₃O₄, with a molecular weight of 429.9 g/mol. Its structure comprises three key subunits:

  • A pyridazinone core (4-oxo-1,4-dihydropyridazin-3-yl), which confers hydrogen-bonding capacity and planar rigidity.

  • A 3-chlorophenyl group attached to the pyridazinone nitrogen, introducing hydrophobic and electron-withdrawing characteristics.

  • A methyl benzoate unit linked via a carbamate bridge, enhancing solubility and steric bulk.

The presence of both electron-deficient (chlorophenyl) and electron-rich (pyridazinone) regions creates a polarized system capable of diverse intermolecular interactions .

Spectroscopic Characterization

While experimental spectra are unavailable in the provided sources, analogous compounds offer insight:

  • IR Spectroscopy: Expected stretches include N–H (∼3300 cm⁻¹), C=O (∼1700 cm⁻¹), and C–Cl (∼750 cm⁻¹) .

  • NMR: The pyridazinone ring protons typically resonate at δ 7.5–8.5 ppm, while the chlorophenyl group appears as a multiplet near δ 7.3 ppm .

Synthesis and Process Optimization

Retrosynthetic Analysis

The compound can be dissected into two primary precursors:

  • 1-(3-Chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-carboxylic acid

  • Methyl 2-aminobenzoate

Coupling these via a carbamate linkage forms the target molecule. This approach aligns with methods for related sulfonamide and urea derivatives .

Continuous-Flow Diazotization

A scalable synthesis route may adapt the continuous-flow diazotization technique described for methyl 2-(chlorosulfonyl)benzoate . Key advantages include:

  • Suppressed Hydrolysis: By maintaining low residence times in flow reactors, decomposition of sensitive intermediates is minimized.

  • Throughput: Pilot-scale systems achieve mass flow rates exceeding 4.5 kg/h for analogous compounds .

Table 1: Comparison of Batch vs. Flow Synthesis

ParameterBatch ReactorFlow Reactor
Reaction Time6–8 hours<10 minutes
Yield60–70%85–90%
Byproduct FormationSignificant hydrolysis<5%

Physicochemical Properties

Partition Coefficients

Predicted values using group contribution methods:

  • logP: 3.2–3.8 (similar to F946-0219 )

  • logD (pH 7.4): 2.1–2.7, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Solubility and Stability

  • Aqueous Solubility: Estimated at 0.02–0.05 mg/mL (logSw ≈ -4.2) .

  • Hydrolytic Stability: The methyl ester is susceptible to basic hydrolysis, while the carbamate linkage resists cleavage below pH 10 .

Table 2: Key Physicochemical Parameters

PropertyValueMethod
Molecular Weight429.9 g/molHRMS
logP3.5 ± 0.3Calculated (ALOGPS)
Polar Surface Area98.7 ŲTopological Analysis
Hydrogen Bond Donors2Structural Count

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